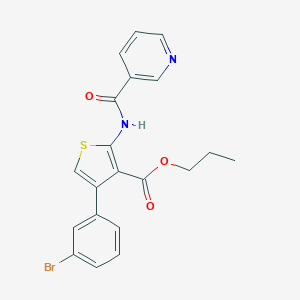
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a pyridine amido group, and a propyl ester group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the pyridine amido group through a reaction between pyridine and an appropriate amine.
Thiophene Formation: The construction of the thiophene ring via cyclization reactions.
Esterification: The attachment of the propyl ester group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-(3-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- PROPYL 4-(3-FLUOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- PROPYL 4-(3-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in the presence of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H17BrN2O3S |
|---|---|
Molecular Weight |
445.3g/mol |
IUPAC Name |
propyl 4-(3-bromophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O3S/c1-2-9-26-20(25)17-16(13-5-3-7-15(21)10-13)12-27-19(17)23-18(24)14-6-4-8-22-11-14/h3-8,10-12H,2,9H2,1H3,(H,23,24) |
InChI Key |
NDQHRKOXVYOQLU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[N-([1,1'-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450353.png)
![4-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450356.png)
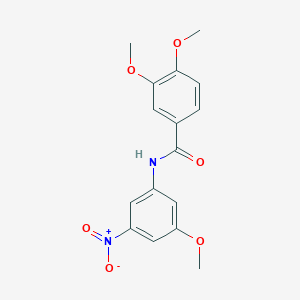
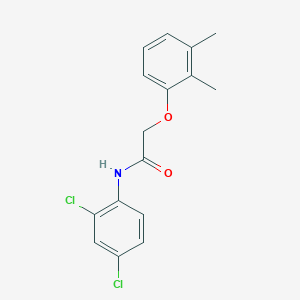
![4-chloro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B450362.png)
![N'-[(Z)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450363.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-4-methylbenzoate](/img/structure/B450364.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B450365.png)
![Propyl 2-[(cyclopentylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450367.png)
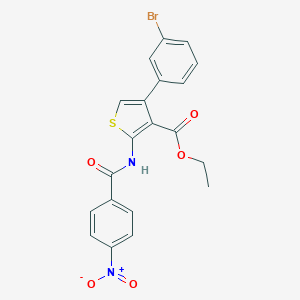
![Isopropyl 4-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450369.png)
![2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450370.png)
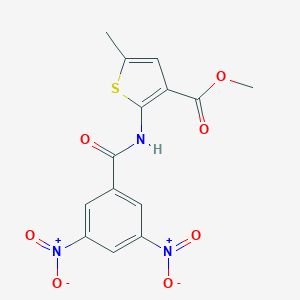
![N'-[(1Z)-(2,4-DIETHOXYPHENYL)METHYLENE]-4-BIPHENYLCARBOHYDRAZIDE](/img/structure/B450373.png)
